1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
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Overview
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog This compound is structurally similar to thymidine, a natural nucleoside, but with modifications that enhance its stability and biological activity
Preparation Methods
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves several steps. One common method includes the fluorination of a sugar moiety followed by its coupling with a thymine base. The reaction conditions typically involve the use of protective groups to ensure selective reactions at desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: It can be hydrolyzed to yield the corresponding sugar and thymine base. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis in rapidly proliferating cells.
Industry: Utilized in the production of diagnostic agents and therapeutic compounds .
Mechanism of Action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The fluorine substitution at the 2’ position prevents further elongation of the DNA strand, thereby inhibiting DNA synthesis. This makes it effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is crucial for DNA synthesis .
Comparison with Similar Compounds
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is unique due to its fluorine substitution, which enhances its stability and biological activity. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar antiviral and anticancer properties.
1-(2-Deoxy-2-fluoro-beta-D-ribofuranosyl)thymine: Shares structural similarities but differs in the sugar moiety.
Fialuridine (1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione): Known for its antiviral activity
Properties
CAS No. |
105281-06-9 |
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Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-4-3-13(10(16)12-8(4)15)9-6(11)7(14)5(2)17-9/h3,5-7,9,14H,1-2H3,(H,12,15,16)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
MSKVIXDVIHZATN-JVZYCSMKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C)F)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)F)O |
Origin of Product |
United States |
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